1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid
Description
1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid is an Fmoc-protected pyrrolidine derivative with a carboxylic acid group at position 3 and an isopropyl substituent at position 2 of the pyrrolidine ring. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is a widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions . The compound’s stereochemistry, specifically the (3S,4S) configuration in its rac-(3R,4R) form, plays a critical role in its interactions and applications in medicinal chemistry .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-14(2)21-19(22(25)26)11-12-24(21)23(27)28-13-20-17-9-5-3-7-15(17)16-8-4-6-10-18(16)20/h3-10,14,19-21H,11-13H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPJSOLNGLRHTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid typically involves multiple steps, including the protection of functional groups and the formation of the pyrrolidine ring. Common synthetic routes include:
Protection of the amine group: This is usually achieved using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to protect the amine group.
Formation of the pyrrolidine ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Industrial production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, often using automated synthesis equipment.
Chemical Reactions Analysis
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like sodium azide (NaN3).
Major products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Peptide Synthesis
The compound serves as a crucial building block in the synthesis of peptides. The fluorenylmethoxycarbonyl (Fmoc) group is widely used to protect amines during peptide synthesis, allowing for selective deprotection at later stages. This method is essential for synthesizing complex peptides with multiple functional groups.
Drug Development
Research indicates that derivatives of this compound exhibit various biological activities, making them candidates for drug development:
- Antitumor Activity : Some analogs have shown potential in inducing apoptosis in cancer cells, suggesting their use in oncology.
- Antimicrobial Properties : The structural features of the compound may enhance its effectiveness against bacterial infections, positioning it as a potential antimicrobial agent .
Bioconjugation Techniques
The compound can be employed in bioconjugation strategies to attach biologically active molecules to surfaces or other biomolecules. This application is particularly relevant in the development of targeted drug delivery systems and diagnostic tools.
Case Study 1: Antitumor Activity
A study investigated the effects of Fmoc-protected pyrrolidine derivatives on cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability and induced apoptosis, highlighting their potential as anticancer agents.
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of this compound against various bacterial strains. Results showed substantial inhibitory effects on gram-positive bacteria, suggesting its applicability in treating bacterial infections.
Mechanism of Action
The mechanism of action of 1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Differentiation
The compound is compared to other Fmoc-protected heterocyclic carboxylic acids, focusing on ring size, substituent chemistry, stereochemistry, and molecular weight. Key examples include:
Table 1: Structural and Functional Comparison of Fmoc-Protected Heterocyclic Carboxylic Acids
Key Comparative Insights
Ring Size and Flexibility :
- Pyrrolidine (5-membered ring) vs. piperidine (6-membered ring): Pyrrolidine derivatives exhibit higher ring strain, reducing conformational flexibility compared to piperidines . This impacts their ability to fit into enzyme active sites or crystal lattices.
Hydroxyl (): Increases polarity and hydrogen-bonding capacity, improving solubility in aqueous environments. Fluorine (): Electron-withdrawing effects stabilize the molecule and resist metabolic degradation. Aromatic Groups (): Enable π-π stacking interactions, critical for binding to hydrophobic protein pockets.
Stereochemistry :
- The (3S,4S) configuration in the target compound contrasts with stereoisomers like (2S,3R)-phenylpyrrolidine derivatives (), which exhibit distinct binding affinities in chiral environments .
Synthetic Considerations :
- Fmoc-protected compounds are typically synthesized using organic solvents like dichloromethane or dimethylformamide, with reagents such as sodium hydride for deprotection . Steric bulk from substituents like isopropyl may require optimized coupling conditions .
Biological Activity
1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid, commonly referred to as Fmoc-pyrrolidine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research and drug development. This article explores its biological activity through various studies and findings.
- Molecular Formula : C₁₉H₁₉NO₄
- Molecular Weight : 321.36 g/mol
- CAS Number : 1631046-97-3
The compound exhibits its biological activity primarily through its interaction with cellular pathways involved in apoptosis and cell proliferation. The structure of the fluorenylmethoxycarbonyl (Fmoc) group plays a crucial role in enhancing the lipophilicity and stability of the compound, facilitating its cellular uptake and subsequent effects.
Anticancer Properties
Research has demonstrated that derivatives of the Fmoc group can induce apoptosis in cancer cells. A notable study focused on N-aryl-9-oxo-9H-fluorene-1-carboxamides, which share structural similarities with our compound, showed significant induction of apoptosis in various cancer cell lines including T47D and HCT116. The effective concentration (EC50) values reported were between 0.15 to 0.29 µM, indicating strong potency against these cell lines .
Inhibition of Cell Proliferation
The compound has also been evaluated for its ability to inhibit cell proliferation. In a high-throughput screening assay, modifications to the fluorenyl ring structure were assessed, with certain analogs showing enhanced activity compared to the original lead compounds. This suggests that our compound may similarly exhibit inhibitory effects on cell growth through structural optimization .
Data Tables
| Activity | Cell Line | EC50 (µM) | Reference |
|---|---|---|---|
| Apoptosis Induction | T47D | 0.15 - 0.29 | |
| Apoptosis Induction | HCT116 | 0.15 - 0.29 | |
| Proliferation Inhibition | SNU398 | 0.15 - 0.29 |
Case Studies
-
Case Study on Apoptosis Induction :
A study published in Molecular Cancer Therapeutics explored the apoptotic effects of N-aryl derivatives related to our compound. The findings indicated that specific substitutions at the 7-position on the fluorenyl ring significantly enhanced apoptotic activity, suggesting a similar potential for our compound if appropriately modified . -
In Vivo Efficacy :
Although primarily studied in vitro, preliminary investigations into related compounds indicate potential for in vivo efficacy against tumors in animal models. Future studies are needed to evaluate pharmacokinetics and bioavailability for clinical applications.
Q & A
Basic: What are the standard synthetic routes for preparing 1-(9H-fluoren-9-ylmethoxycarbonyl)-2-propan-2-ylpyrrolidine-3-carboxylic acid?
The synthesis typically involves multi-step protocols:
- Step 1 : Protection of the pyrrolidine nitrogen with the Fmoc group using Fmoc-Cl (9H-fluoren-9-ylmethyl chloroformate) in a basic solvent (e.g., dichloromethane with DIEA) .
- Step 2 : Introduction of the isopropyl group via alkylation or reductive amination, optimized for stereochemical control .
- Step 3 : Carboxylic acid functionalization through hydrolysis of ester precursors under mild acidic or basic conditions .
- Step 4 : Final deprotection and purification via reverse-phase HPLC or flash chromatography .
Key challenges include maintaining chiral integrity and minimizing side reactions during Fmoc protection.
Basic: What analytical methods are recommended to confirm the compound’s purity and structural identity?
- HPLC : Use C18 columns with UV detection (λ = 254–280 nm) to assess purity (>98% typical for research-grade material) .
- NMR : H and C NMR verify stereochemistry and functional groups (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm, pyrrolidine protons at δ 3.0–4.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] calculated for CHNO: 392.1856) .
Advanced: How does the stereochemistry of the pyrrolidine ring influence its biological activity in peptide-based drug candidates?
The 2-propan-2-yl substituent on pyrrolidine introduces a chiral center critical for target binding. For example:
- R-configuration : May enhance affinity for proteases or GPCRs by aligning with hydrophobic pockets in active sites .
- S-configuration : Could reduce activity due to steric clashes, as observed in similar Fmoc-amino acid derivatives .
Methodological validation :- Use chiral HPLC to separate enantiomers .
- Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding modes .
- Validate via biochemical assays (e.g., IC measurements against target enzymes) .
Advanced: What experimental strategies address contradictory data on the compound’s stability under aqueous conditions?
Discrepancies in stability studies (e.g., hydrolysis rates) may arise from pH, temperature, or buffer composition. To resolve:
- Accelerated stability testing : Incubate at 25°C, 40°C, and 60°C in buffers (pH 4–9) and analyze degradation products via LC-MS .
- Kinetic modeling : Determine activation energy (E) using the Arrhenius equation to predict shelf-life .
- Protection strategies : Add antioxidants (e.g., BHT) or store in anhydrous DMSO at -80°C to mitigate hydrolysis .
Basic: How is the Fmoc group selectively removed without degrading the pyrrolidine core?
- Reagent : 20% piperidine in DMF (v/v) for 30 min at RT cleaves the Fmoc group via β-elimination .
- Monitoring : Track deprotection by TLC (disappearance of Fmoc UV-active spot) or HPLC .
- Critical controls : Avoid prolonged exposure to base to prevent racemization or pyrrolidine ring opening .
Advanced: What mechanistic role does the compound play in solid-phase peptide synthesis (SPPS)?
As an Fmoc-protected amino acid derivative:
- Coupling : Activates via HOBt/DIC or OxymaPure/EDCI to form active esters, minimizing epimerization .
- Side reactions : Monitor for aspartimide formation or β-sheet aggregation using FT-IR or CD spectroscopy .
- Scale-up challenges : Optimize resin swelling (e.g., DCM:DMF 1:1) and coupling efficiency (>99% per cycle) via Kaiser test .
Basic: What are the recommended storage conditions to maintain long-term stability?
- Short-term : Store at -20°C in sealed, light-protected vials with desiccants (purity >95% for 1 year) .
- Long-term : Lyophilize and store at -80°C under argon to prevent oxidation/hydrolysis .
- In-solution : Use anhydrous DMSO or DMF; avoid aqueous buffers unless immediately used .
Advanced: How can researchers resolve low yields during the final coupling step in SPPS?
Low yields (<70%) may arise from steric hindrance or poor activation:
- Optimize activation : Switch to HATU or TBTU for sterically hindered residues .
- Microwave-assisted synthesis : Apply 50 W, 50°C for 10 min to enhance reaction kinetics .
- Post-coupling analysis : Use MALDI-TOF MS to detect truncations and adjust coupling times .
Basic: What safety precautions are essential when handling this compound?
- Hazards : Acute toxicity (Category 4 for oral/dermal/inhalation); irritant to eyes/skin .
- PPE : Nitrile gloves, lab coat, safety goggles, and fume hood use mandatory .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How does the compound’s logP affect its permeability in cellular assays?
- Calculation : Predicted logP ≈ 2.1 (via ChemDraw) indicates moderate hydrophobicity, suitable for passive diffusion .
- Experimental validation : Perform Caco-2 monolayer assays; compare P values with reference standards .
- Modification strategies : Introduce PEG linkers or polar substituents to tune logP for specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
